molecular formula C8H12N4O3 B3225112 N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 1245771-62-3

N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B3225112
CAS No.: 1245771-62-3
M. Wt: 212.21 g/mol
InChI Key: UDDXRHIWSTXYPB-UHFFFAOYSA-N
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Description

N,1-Diethyl-4-nitro-1H-pyrazole-5-carboxamide ( 1245771-62-3) is a high-purity chemical compound supplied for research and development purposes. This molecule belongs to the 1H-pyrazole-5-carboxamide class of heterocyclic compounds, a scaffold recognized in scientific literature for its significant biological activity . The molecular formula is C 8 H 12 N 4 O 3 with a molecular weight of 212.21 g/mol . Research Applications and Value While research on this specific derivative is evolving, compounds based on the 1H-pyrazole-5-carboxamide structure have demonstrated considerable potential in agrochemical research . Published studies indicate that structurally similar molecules exhibit potent fungicidal and insecticidal activities . For instance, certain 1H-pyrazole-5-carboxamide derivatives have shown enhanced efficacy against plant pathogens like Erysiphe graminis and pests such as Aphis fabae , with performance comparable to or exceeding that of some commercial standards . This makes this compound a valuable building block for the synthesis and evaluation of novel crop protection agents. Handling and Safety This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material using appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-diethyl-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-3-9-8(13)7-6(12(14)15)5-10-11(7)4-2/h5H,3-4H2,1-2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDXRHIWSTXYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=NN1CC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251607
Record name N,1-Diethyl-4-nitro-1H-pyrazole-5-carboxamide
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Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245771-62-3
Record name N,1-Diethyl-4-nitro-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245771-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,1-Diethyl-4-nitro-1H-pyrazole-5-carboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID301251607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N,1 Diethyl 4 Nitro 1h Pyrazole 5 Carboxamide

Retrosynthetic Analysis of N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide

A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection strategy that breaks the molecule down into simpler, readily available starting materials. The primary disconnections involve the amide bond, the pyrazole (B372694) ring, and the nitro group.

The amide bond at the C5 position can be disconnected to reveal a pyrazole-5-carboxylic acid or its corresponding ester and diethylamine (B46881). This is a standard and reliable transformation in organic synthesis.

Further disconnection of the pyrazole ring itself leads to two main pathways. The most common approach involves the disconnection of the N1-C5 and N2-C3 bonds, which points to a cyclocondensation reaction between a hydrazine (B178648) derivative (ethylhydrazine) and a 1,3-dicarbonyl compound.

Finally, the nitro group at the C4 position can be introduced at a late stage of the synthesis via electrophilic nitration of the pre-formed pyrazole ring. Alternatively, the nitro group could be incorporated into one of the precursors before the cyclization step.

This retrosynthetic analysis provides a roadmap for the forward synthesis, highlighting the key bond formations and functional group interconversions required to construct the target molecule.

Fundamental and Advanced Approaches for Pyrazole Ring Construction

The construction of the pyrazole core is the cornerstone of the synthesis. Several methods, ranging from classical to modern, can be employed to assemble the 1,5-disubstituted pyrazole-5-carboxamide framework.

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govmdpi.com In the context of synthesizing this compound, this would involve the reaction of ethylhydrazine (B1196685) with a suitably substituted 1,3-dicarbonyl precursor.

A plausible precursor would be a derivative of ethyl 2,3-dioxobutanoate. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. The regioselectivity of the cyclization is a critical aspect, as the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to two regioisomers. nih.gov

The synthesis of a similar compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key intermediate in the synthesis of Sildenafil, utilizes this approach. researchgate.netnih.govcymitquimica.comtcichemicals.com By analogy, the synthesis of the target compound would likely start with the condensation of ethylhydrazine with a 1,3-dicarbonyl derivative, followed by nitration and amidation.

Reactant 1Reactant 2ProductKey Features
EthylhydrazineSubstituted 1,3-dicarbonyl compoundN-ethyl pyrazole derivativeClassical, robust, potential regioselectivity issues

Multi-component reactions (MCRs) offer a powerful and efficient alternative for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. biointerfaceresearch.commdpi.combeilstein-journals.org Several MCRs have been developed for the synthesis of substituted pyrazoles.

For the synthesis of the target molecule, a three-component reaction could be envisioned involving ethylhydrazine, a β-ketoester, and a source for the C4 and C5 substituents. For instance, a one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a diazo compound can lead to polyfunctional pyrazoles. organic-chemistry.org While a direct MCR for this compound is not explicitly reported, the principles of MCRs could be applied to design a convergent and atom-economical synthesis. nih.gov

Reaction TypeStarting MaterialsProductAdvantages
Three-component reactionAldehyde, 1,3-dicarbonyl, Diazo compoundPolysubstituted pyrazoleHigh efficiency, atom economy, operational simplicity

Transition metal-catalyzed reactions have emerged as a versatile tool for the construction of heterocyclic rings, including pyrazoles. bohrium.comnih.govrsc.orgthieme-connect.com These methods often offer high regioselectivity and functional group tolerance.

Palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives. organic-chemistry.org Another approach involves the iron-catalyzed reaction of diarylhydrazones and vicinal diols to form substituted pyrazoles. organic-chemistry.org While these methods provide access to a wide range of pyrazoles, their application to the specific substitution pattern of the target molecule would require careful selection of starting materials and optimization of reaction conditions. The direct C-H functionalization of pre-existing pyrazole rings is another powerful strategy, although it is more relevant to the modification of the pyrazole core rather than its initial construction. bohrium.comrsc.org

CatalystReaction TypeSubstratesProduct
PalladiumFour-component couplingAlkyne, hydrazine, CO, aryl iodidePyrazole derivative
IronCyclizationDiarylhydrazone, vicinal diolSubstituted pyrazole

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. researchgate.netrsc.org Several one-pot procedures for the synthesis of pyrazole-5-carboxylates and carboxamides have been reported.

A one-pot regioselective synthesis of pyrazole-5-carboxylates can be achieved through the cyclization of hydrazone 1,4-dianions with diethyl oxalate. researchgate.net Another method involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds. mdpi.com These methods could be adapted for the synthesis of the N-ethyl pyrazole-5-carboxylate precursor of the target molecule. The subsequent amidation with diethylamine would complete the synthesis.

MethodKey ReagentsProductFeatures
Cyclization of hydrazone dianionsHydrazone, strong base, diethyl oxalatePyrazole-5-carboxylateRegioselective, one-pot
1,3-dipolar cycloadditionEthyl diazoacetate, α-methylene carbonylPyrazole-5-carboxylateGood yields, excellent regioselectivity

Strategic Introduction and Functionalization of the Nitro Group at Position 4

The introduction of the nitro group at the C4 position of the pyrazole ring is a crucial step in the synthesis. Pyrazoles are aromatic heterocycles, and the C4 position is generally the most susceptible to electrophilic substitution. nih.gov

The nitration of pyrazoles is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.org However, milder nitrating agents such as nitric acid in acetic anhydride (B1165640) or nitric acid/trifluoroacetic anhydride can also be used. researchgate.net The choice of nitrating agent and reaction conditions is important to avoid side reactions and ensure high regioselectivity. An improved synthesis process for 1-methyl-4-nitro-3-n-propylpyrazole-5-carboxamide has been reported, which likely involves an optimized nitration step.

An alternative strategy is to introduce the nitro group at an earlier stage of the synthesis. For example, a 1,3-dicarbonyl compound bearing a nitro group at the C2 position could be used as a precursor. However, the stability of such precursors and their reactivity in the cyclization step would need to be considered.

Recent advances in the synthesis of nitrated pyrazoles have also explored novel methodologies, including one-pot procedures and the use of alternative nitrating agents. nih.gov The direct nitration of pyrazole-5-carboxamides has been shown to be a viable route, and the electron-withdrawing nature of the carboxamide group can influence the regioselectivity of the nitration.

Nitrating AgentConditionsSubstrateKey Considerations
HNO₃/H₂SO₄StandardPyrazole ringStrong acid, potential for side reactions
HNO₃/Ac₂OMilderPyrazole ringCan be more selective
HNO₃/TFAAMilderPyrazole ringEffective for various heterocycles

Electrophilic Nitration Protocols for Pyrazole Derivatives

The introduction of a nitro group at the C4 position of the pyrazole ring is a key transformation. This is typically achieved through electrophilic aromatic substitution. The most common method for the nitration of pyrazoles involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. scribd.comguidechem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Alternative nitrating systems include:

Fuming Nitric Acid/Fuming Sulfuric Acid: This combination provides a more potent nitrating mixture, suitable for less reactive pyrazole substrates. guidechem.comnih.gov

Nitric Acid in Acetic Anhydride: This mixture generates acetyl nitrate, which can serve as the nitrating agent. cdnsciencepub.comsemanticscholar.org This method can sometimes offer different regioselectivity compared to mixed acids, depending on the substrate. cdnsciencepub.com

Nitric Acid/Trifluoroacetic Anhydride: This is another powerful nitrating system that has been used for various five-membered heterocycles. researchgate.net

The reaction conditions, such as temperature and reaction time, are crucial for controlling the outcome and minimizing side reactions. For many pyrazole derivatives, the reaction is performed at temperatures ranging from 0 °C to ambient temperature, although for deactivated rings, heating may be necessary. guidechem.com

Nitrating AgentTypical ConditionsElectrophileReference
HNO₃ / H₂SO₄0 °C to 90 °CNO₂⁺ scribd.comguidechem.com
Fuming HNO₃ / Fuming H₂SO₄Elevated TemperaturesNO₂⁺ nih.gov
HNO₃ / Ac₂O0 °C to Room TempCH₃COONO₂H⁺ cdnsciencepub.comsemanticscholar.org
HNO₃ / (CF₃CO)₂O0-5 °CCF₃COONO₂H⁺ researchgate.net

Oxidation of Amino-Pyrazoles to Nitro-Pyrazoles

An alternative strategy for introducing a nitro group onto the pyrazole ring is through the oxidation of a precursor amino-pyrazole. While less common than direct nitration, this method can be useful, particularly when the desired regiochemistry is difficult to achieve through electrophilic substitution or when the starting aminopyrazole is readily available. This transformation requires a potent oxidizing agent capable of converting the amino group (-NH₂) to a nitro group (-NO₂). Reagents such as peroxy acids (e.g., trifluoroperacetic acid) or Oxone® (potassium peroxymonosulfate) are often employed for such oxidations in heterocyclic systems. The specific conditions would depend on the stability of the pyrazole ring and other substituents to the strong oxidizing environment.

Regioselective Nitration and its Determinants

For pyrazole and its derivatives, electrophilic substitution, including nitration, predominantly occurs at the 4-position. scribd.comrrbdavc.org This regioselectivity is a result of the electronic properties of the pyrazole ring. The two adjacent nitrogen atoms deactivate the ring towards electrophilic attack compared to pyrrole, but the C4 position is the most electron-rich and sterically accessible carbon.

The mechanism involves the attack of the nitronium ion (NO₂⁺) on the C4 position. The resulting intermediate (a sigma complex) is stabilized by resonance without placing a positive charge on the highly unfavorable azomethine nitrogen atom. rrbdavc.org In contrast, attack at the C3 or C5 positions would lead to a less stable intermediate where the positive charge is located on a nitrogen atom adjacent to another nitrogen, which is highly destabilizing. rrbdavc.org

Substituents already present on the pyrazole ring can influence this selectivity. Electron-donating groups generally activate the ring, while electron-withdrawing groups, such as the carboxamide moiety at position 5, deactivate it. However, even with a deactivating group at C5 and an alkyl group at N1, the directing effect towards the C4 position remains strong. Studies on various 1-substituted pyrazoles consistently show that nitration occurs selectively at the 4-position. cdnsciencepub.com

Elaboration and Modification of the Carboxamide Moiety at Position 5

The N,1-diethylcarboxamide group at the C5 position is typically formed via an amidation reaction. This involves reacting a pyrazole-5-carboxylic acid or a more reactive derivative, like an ester or acid chloride, with diethylamine.

From Pyrazole Carboxylic Acids: The direct condensation of a pyrazole-5-carboxylic acid with diethylamine requires high temperatures and is often inefficient due to the formation of an unreactive ammonium carboxylate salt. mdpi.com To overcome this, coupling agents are widely used. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) facilitate the amide bond formation under mild conditions. rsc.orgdoi.org

From Pyrazole Esters: A pyrazole-5-carboxylic acid ester (e.g., a methyl or ethyl ester) can react directly with diethylamine to form the amide. This reaction, known as aminolysis, often requires heating but can be an effective method.

From Pyrazole Acid Chlorides: The most reactive starting material is the pyrazole-5-carbonyl chloride. This intermediate can be prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride then reacts readily with diethylamine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct. nih.govniscpr.res.in

N-Alkylation Strategies for Pyrazole Ring Nitrogen (N1-position)

The introduction of the ethyl group at the N1 position of the pyrazole ring is a crucial step. N-alkylation of pyrazoles can be complex as it can potentially occur at either of the two ring nitrogen atoms (N1 or N2), leading to a mixture of regioisomers. semanticscholar.org

The standard method for N-alkylation involves treating the N-H pyrazole with a base followed by an alkylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide). mdpi.com The choice of base, solvent, and the nature of the substituents on the pyrazole ring all play a role in determining the regioselectivity of the reaction.

Bases: Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). researchgate.netnih.gov

Solvents: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are typically used. nih.gov

Regioselectivity: For pyrazoles with substituents at the 3- and/or 5-positions, the alkylation generally favors the less sterically hindered nitrogen atom. In the case of a pyrazole with a carboxamide group at C5, alkylation is strongly directed to the N1 position to avoid steric clash between the incoming ethyl group and the C5-substituent. semanticscholar.org Therefore, the reaction of a 4-nitro-1H-pyrazole-5-carboxamide precursor with an ethylating agent is expected to yield the desired N1-ethylated product with high regioselectivity. researchgate.netacs.org

Alternative methods, such as Mitsunobu reactions or transition-metal-catalyzed processes, have also been developed for the N-alkylation of pyrazoles. mdpi.com

Alkylating AgentBase/CatalystSolventOutcomeReference
Alkyl HalideK₂CO₃, NaH, Cs₂CO₃DMF, AcetonitrileN-alkylation, regioselectivity depends on sterics mdpi.comresearchgate.net
TrichloroacetimidatesBrønsted Acid (e.g., CSA)1,2-DCEN-alkylation under acidic conditions mdpi.com
AlcoholsMitsunobu Conditions (DEAD, PPh₃)THFN-alkylation mdpi.com

Optimization of Reaction Conditions and Sustainable Synthesis Principles

The deliberate and systematic optimization of reaction parameters is a cornerstone of modern synthetic chemistry, aimed at maximizing reaction efficiency, minimizing waste, and ensuring the economic viability of chemical processes. In the context of synthesizing this compound, a compound of interest for its potential applications, the careful selection of solvents, temperature, pressure, and catalytic systems is paramount. Furthermore, the integration of green chemistry principles, such as atom economy, is crucial for developing sustainable synthetic routes.

Influence of Solvents, Temperature, and Pressure on Reaction Efficiency

The efficiency of synthesizing this compound is profoundly influenced by the choice of solvent, reaction temperature, and applied pressure. These parameters can affect reaction rates, yields, and the formation of byproducts.

Solvents: The solvent plays a multifaceted role in the synthesis of pyrazole carboxamides. It must effectively dissolve reactants, facilitate heat transfer, and in some cases, participate in the reaction mechanism. For the final amidation step to form the carboxamide, polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often employed. These solvents are effective at solvating the charged intermediates that can form during the reaction. The use of greener solvents, such as ionic liquids, has also been explored in pyrazole synthesis to develop more environmentally friendly methods. nih.gov

Temperature: Reaction temperature is a critical factor that directly impacts the rate of reaction. Generally, higher temperatures increase the reaction rate but can also lead to the formation of undesired byproducts through decomposition or side reactions. The optimal temperature for the synthesis of pyrazole carboxamides is typically determined empirically. For instance, the cyclization step to form the pyrazole ring often requires heating, while the subsequent amidation might be carried out at room temperature to avoid decomposition of the activated carboxylic acid derivative. Temperature-controlled divergent synthesis strategies have been developed for some pyrazole derivatives, highlighting the critical role of this parameter. nih.gov

Pressure: While many pyrazole syntheses are conducted at atmospheric pressure, the application of elevated pressure can be advantageous in certain scenarios. For reactions involving gaseous reactants or where the transition state has a smaller volume than the reactants, increased pressure can enhance the reaction rate. However, for the typical synthetic routes to this compound, pressure is not commonly a primary parameter for optimization.

A systematic approach, such as a design of experiment (DoE), can be employed to efficiently determine the optimal combination of these parameters. researchgate.net

Table 1: Influence of Reaction Parameters on Pyrazole Carboxamide Synthesis

Parameter Influence on Reaction Efficiency Typical Conditions for Pyrazole Carboxamide Synthesis
Solvent Affects solubility of reactants, reaction rate, and can influence the reaction pathway. Polar aprotic solvents like DMF, DCM, or greener alternatives like ionic liquids. nih.gov
Temperature Directly impacts the reaction rate and can influence the formation of byproducts. Varies depending on the specific reaction step; often requires heating for cyclization and room temperature for amidation. nih.gov
Pressure Can enhance reaction rates for certain reaction types, but not typically a key parameter for this synthesis. Generally atmospheric pressure.

Catalytic Systems in Pyrazole Carboxamide Synthesis

The use of catalysts is a powerful strategy to enhance the efficiency and selectivity of pyrazole carboxamide synthesis. Catalysts can lower the activation energy of the reaction, allowing it to proceed under milder conditions and often with higher yields.

Acid and Base Catalysis: Both acid and base catalysts are frequently employed in the synthesis of pyrazoles. For instance, the initial condensation reaction to form a precursor to the pyrazole ring can be catalyzed by an acid. The subsequent cyclization is often promoted by a base.

Metal-Based Catalysts: A wide array of metal-based catalysts have been developed for the synthesis of pyrazole derivatives. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce substituents onto the pyrazole ring. mdpi.com Copper-mediated reactions have also been utilized for the synthesis of specific pyrazole derivatives. nih.gov In some cases, metal-free and catalyst-free conditions have been developed as a greener alternative. beilstein-journals.org

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a growing area in green chemistry. jk-sci.com While specific examples for the synthesis of this compound are not prevalent, the principles of biocatalysis could be applied to develop more sustainable synthetic routes.

The choice of catalyst depends on the specific reaction being performed. For the amidation step, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) are common. mdpi.com

Table 2: Catalytic Systems in Pyrazole Synthesis

Catalyst Type Examples Application in Pyrazole Synthesis
Acid/Base Catalysis Pyridine, TiCl₄ Promotion of condensation and cyclization reactions. mdpi.com
Metal-Based Catalysts Pd(OAc)₂, Copper Cross-coupling reactions to introduce substituents. nih.govmdpi.com
Coupling Agents DCC, HOBt, EDC Amide bond formation. nih.gov
Nanocatalysts HAp/ZnCl₂ nano-flakes One-pot synthesis of pyrazole derivatives. biointerfaceresearch.com

Atom Economy and Green Chemistry Considerations in Synthesis Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.com Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org

Atom Economy: The ideal chemical reaction has an atom economy of 100%, where all the atoms of the reactants are found in the product. Addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. rsc.org In the synthesis of this compound, a multi-step synthesis is likely required. Each step should be evaluated for its atom economy, and alternative, more atom-economical routes should be considered. For example, a one-pot, multicomponent reaction to assemble the pyrazole core would be more atom-economical than a linear synthesis with multiple isolation and purification steps. biointerfaceresearch.com

Green Chemistry Considerations: Beyond atom economy, other green chemistry principles should be considered in the synthesis of this compound. These include:

Use of safer solvents and reagents: Avoiding toxic solvents and reagents in favor of greener alternatives.

Energy efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste prevention: Designing syntheses to minimize the formation of waste.

Use of renewable feedstocks: Sourcing starting materials from renewable resources.

By integrating these principles into the development of the synthetic route, the environmental impact of producing this compound can be significantly reduced.

Chemical Reactivity and Derivatization Studies of N,1 Diethyl 4 Nitro 1h Pyrazole 5 Carboxamide

Reactivity of the Nitro Group

The nitro group is a versatile functional group that significantly influences the electronic properties of the pyrazole (B372694) ring and serves as a key handle for various chemical transformations.

The reduction of the nitro group on the pyrazole ring is a fundamental transformation, typically leading to the corresponding 4-amino-pyrazole derivative. This conversion is most commonly achieved through catalytic hydrogenation. researchgate.netmit.edu The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel (Raney-Ni). researchgate.net The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. The general pathway involves the stepwise reduction of the nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates, which are typically not isolated, to the final amino group (-NH₂). mit.edu This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic character and subsequent reactivity of the pyrazole ring. nih.gov The resulting compound, N,1-diethyl-4-amino-1H-pyrazole-5-carboxamide, is a valuable intermediate for further functionalization, such as diazotization or acylation reactions. beilstein-journals.orgbeilstein-journals.org

Table 1: Typical Conditions for Catalytic Hydrogenation of the Nitro Group
CatalystHydrogen SourceTypical SolventPressureTemperatureExpected Product
10% Pd/CH₂ gasEthanol, Methanol, Ethyl Acetate1-5 atmRoom TemperatureN,1-diethyl-4-amino-1H-pyrazole-5-carboxamide
PtO₂ (Adams' catalyst)H₂ gasAcetic Acid, Ethanol1-4 atmRoom TemperatureN,1-diethyl-4-amino-1H-pyrazole-5-carboxamide
Raney-NiH₂ gasEthanol3-10 atmRoom - 50 °CN,1-diethyl-4-amino-1H-pyrazole-5-carboxamide

The 4-nitro group, being a potent electron-withdrawing substituent, significantly lowers the electron density of the pyrazole ring, making it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov While in many aromatic systems a nitro group activates the ring towards substitution of a leaving group at the ortho or para positions, in highly activated systems like dinitro- or trinitropyrazoles, the nitro group itself can act as the leaving group. researchgate.net

For N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide, direct displacement of the C4-nitro group is a plausible, albeit challenging, reaction pathway that would require potent nucleophiles. Regioselective substitution of a nitro group has been observed at the 3-position in 3,4-dinitropyrazoles. researchgate.net The reaction of 4-halo-nitropyrazole carboxylic acids with arylamines can lead to the substitution of the halogen, demonstrating the activating effect of the nitro group. osti.gov Therefore, the 4-nitro group in this compound primarily functions to activate the pyrazole core, potentially enabling the displacement of other substituents if they were present at positions C3 or C5. Direct substitution of the nitro group itself would likely require forcing conditions and strong nucleophiles such as alkoxides or thiolates.

Transformations of the Carboxamide Functionality

The this compound possesses a secondary amide group which is also amenable to a variety of chemical modifications.

The carboxamide functional group can be hydrolyzed to the corresponding carboxylic acid, 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong mineral acid like HCl or H₂SO₄. Base-catalyzed hydrolysis (saponification) is usually carried out by refluxing with a strong base such as NaOH or KOH, followed by acidification to protonate the resulting carboxylate salt.

The resulting carboxylic acid is a versatile intermediate. researchgate.net It can be converted to the corresponding ester, for instance, ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, through Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a catalytic amount of a strong acid.

Table 2: General Reactions of the Carboxamide Moiety
ReactionReagentsConditionsProduct
Acidic HydrolysisH₂O, cat. H₂SO₄ or HClReflux1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Basic Hydrolysis1. NaOH(aq) or KOH(aq) 2. H₃O⁺ workupReflux1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Esterification (from acid)Ethanol, cat. H₂SO₄RefluxEthyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

The carboxamide group can be completely reduced to an amine. This deoxygenation reaction transforms the C=O group into a CH₂ group. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) being the most common reagent. Borane (BH₃) complexes, such as BH₃·THF, are also effective for the reduction of amides.

This reaction would convert this compound into the corresponding tertiary amine, N-ethyl-1-((1-ethyl-4-nitro-1H-pyrazol-5-yl)methyl)ethanamine. It is important to note that these strong reducing agents can also potentially reduce the nitro group, leading to a mixture of products or complete reduction of both functionalities, depending on the reaction conditions and stoichiometry of the reducing agent. evitachem.com

The nitrogen atom of the secondary amide in this compound bears a proton that can be removed by a strong base, generating an amidate anion. This anion is a potent nucleophile and can react with electrophiles.

N-alkylation: Deprotonation with a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF, followed by the addition of an alkyl halide (e.g., methyl iodide), would result in N-alkylation, yielding a tertiary amide. mdpi.com

N-acylation: Similarly, the amidate anion can react with an acylating agent, such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), to form an imide derivative. semanticscholar.org This reaction introduces a second acyl group onto the amide nitrogen. These reactions provide a pathway to further diversify the structure and properties of the parent molecule. researchgate.net

Hofmann Rearrangement of Pyrazole Carboxamides

The Hofmann rearrangement is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.org This reaction is typically carried out using bromine and a strong base, such as sodium hydroxide. wikipedia.org Variations of the reaction can utilize reagents like N-bromoacetamide (NBA) or N-bromosuccinimide (NBS) to generate the key N-bromoamide intermediate. organic-chemistry.org

While specific studies on the Hofmann rearrangement of this compound are not extensively documented in the literature, the reaction's principles can be applied to predict its outcome. The primary carboxamide functional group at the C5 position of the pyrazole ring is the reactive site for this transformation.

The proposed reaction mechanism involves the following steps:

Deprotonation of the amide by a base.

Reaction of the resulting anion with bromine to form an N-bromoamide.

A second deprotonation gives a bromoamide anion.

Rearrangement of the pyrazole group to the nitrogen atom with the concurrent loss of the bromide ion, forming a pyrazolyl isocyanate.

Hydrolysis of the isocyanate intermediate yields a carbamic acid, which spontaneously decarboxylates to produce the final primary amine. wikipedia.org

Applying this to this compound, the expected product would be N,1-diethyl-4-nitro-1H-pyrazol-5-amine . This transformation provides a potential synthetic route to 5-aminopyrazole derivatives, which are valuable precursors for more complex heterocyclic systems. The intermediate isocyanate could also be trapped by nucleophiles like alcohols to form stable carbamates. wikipedia.orgmasterorganicchemistry.com The application of the Hofmann reaction has been noted in the synthesis of other heterocyclic compounds, such as xanthine (B1682287) from glyoxaline-4:5-dicarboxyamide, underscoring its utility in heterocyclic chemistry. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is heavily influenced by the nature and position of its substituents. The this compound molecule contains two powerful electron-withdrawing groups (a nitro group at C4 and a carboxamide group at C5) attached to the pyrazole ring, which significantly governs its reactivity profile.

Halogenation and Sulfonation Studies

Electrophilic aromatic substitution reactions, such as halogenation and sulfonation, on the pyrazole ring of this compound are expected to be challenging. The C3 position is the only available site for substitution, and its reactivity is severely diminished by the strong deactivating effects of the adjacent nitro and N-ethyl groups, as well as the carboxamide group at C5.

Halogenation : Direct C-H halogenation of pyrazole rings can be achieved using reagents like N-halosuccinimides (NCS, NBS, NIS). beilstein-archives.org However, these reactions typically require a sufficiently activated ring. In the case of this compound, the electron-poor nature of the pyrazole nucleus makes it a poor nucleophile, thus rendering electrophilic attack at C3 highly unfavorable under standard conditions.

Sulfonation : Aromatic sulfonation is typically achieved with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.com The active electrophile, SO₃ or protonated SO₃, requires an electron-rich aromatic system to react efficiently. masterorganicchemistry.com The pyrazole ring in the title compound is highly deactivated, making a successful sulfonation reaction at the C3 position improbable.

Conversely, the electron-deficient character of the ring could make it susceptible to nucleophilic aromatic substitution (SNAr). While the carboxamide and N-ethyl groups are not typical leaving groups, the nitro group at C4 could potentially be displaced by a strong nucleophile. In related systems, such as N-methyl-3,5-dinitro-4-(phenylsulfonyl)pyrazole, nucleophilic substitution of a nitro group at the C5 position has been observed. researchgate.net For this compound, substitution of the C4-nitro group would likely require harsh reaction conditions and very potent nucleophiles.

Regioselective Functionalization of the Pyrazole Nucleus

Achieving regioselective functionalization of the 4-nitropyrazole nucleus is a key challenge in its synthetic manipulation. Given the difficulty of classical electrophilic substitution, alternative strategies are often employed.

One powerful method is directed C-H activation. Studies have shown that 4-nitropyrazoles can undergo transition-metal-catalyzed C-H arylation. figshare.com This method provides a regioselective approach to functionalize the C5 position of the pyrazole scaffold, which is particularly useful for building molecular complexity on pre-existing pyrazole cores. figshare.com

The synthesis of the pyrazole core itself can be designed to install the desired substituents with high regioselectivity. For instance, N1-substituted-4-nitropyrazole-5-carboxylates can be synthesized with excellent regioselectivity through the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with various monosubstituted hydrazines. rsc.org This approach allows for the controlled placement of substituents on the pyrazole ring from the outset, bypassing the challenges of post-synthetic functionalization of a deactivated ring.

The table below summarizes the regioselective outcomes in the synthesis of related pyrazole systems.

PrecursorsReagents/ConditionsProduct TypeRegioselectivity
Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate, Substituted HydrazinesCyclocondensationN1-substituted-4-nitropyrazole-5-carboxylatesExcellent for N1 position
4-Nitro-1H-pyrazoles, Aryl HalidesTransition Metal Catalyst5-Aryl-4-nitro-1H-pyrazolesSelective for C5 position

Chemical Transformations Mediated by N-Substituents

The N1-ethyl group, being an alkyl group, has a mild electron-donating inductive effect compared to an unsubstituted N-H pyrazole. This can slightly influence the electron density of the ring, although its effect is largely overshadowed by the powerful electron-withdrawing groups. Perhaps more importantly, the N1-ethyl group provides steric hindrance around the N1-C5 bond, which can influence the conformation of the C5-carboxamide group and the approach of reagents.

The synthesis of N-alkyl pyrazoles is a well-studied area, with methods including alkylation under basic conditions, Mitsunobu reactions, and acid-catalyzed processes. semanticscholar.orgresearchgate.netresearchgate.net While the N1-ethyl group in the title compound is generally stable, N-dealkylation of N-alkyl azoles can be achieved under specific, often harsh, conditions, though this is not a common transformation.

The N-ethyl group of the carboxamide can also influence reactivity. For example, hydrolysis of the amide under acidic or basic conditions would yield the corresponding carboxylic acid, N,1-diethyl-4-nitro-1H-pyrazole-5-carboxylic acid. Reduction of the amide, for instance with a strong hydride reagent like lithium aluminum hydride, could potentially lead to the corresponding aminomethyl derivative, (N,1-diethyl-4-nitro-1H-pyrazol-5-yl)methanamine.

Synthesis of Fused Heterocyclic Systems from this compound Precursors

Substituted pyrazoles are versatile building blocks for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The functional groups present in this compound make it a suitable precursor for constructing fused pyrimidine (B1678525) rings, leading to the pyrazolo[4,3-d]pyrimidine scaffold.

Pyrazolo[4,3-d]pyrimidine Scaffolds

The synthesis of a pyrazolo[4,3-d]pyrimidine system from this compound would logically proceed through a two-step sequence.

Reduction of the Nitro Group : The first step is the chemical reduction of the C4-nitro group to a C4-amino group. This is a common transformation that can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal/acid combinations (e.g., SnCl₂/HCl). This reaction would yield the key intermediate, 4-amino-N,1-diethyl-1H-pyrazole-5-carboxamide .

Cyclization to form the Pyrimidine Ring : The resulting ortho-amino-carboxamide is primed for intramolecular cyclization to form the fused pyrimidine ring. This cyclization often requires activation of the carboxamide moiety. A common method involves treatment with a dehydrating agent like phosphorus oxychloride (POCl₃), which can convert the amide into a more reactive species (e.g., a Vilsmeier-type intermediate) that readily undergoes cyclization. researchgate.net Alternatively, reaction with reagents like formamide (B127407) or other one-carbon synthons can also facilitate the ring closure.

This synthetic approach is a widely used strategy for constructing pyrazolo[4,3-d]pyrimidine derivatives, which are investigated for various biological activities. nih.gov

The table below outlines a typical reaction sequence for this type of transformation.

Starting MaterialStep 1 ReagentIntermediateStep 2 ReagentFinal Product Scaffold
4-Nitro-pyrazole-5-carboxamide derivativeSnCl₂/HCl or H₂/Pd-C4-Amino-pyrazole-5-carboxamide derivativePOCl₃ or NaOEt/EtOHPyrazolo[4,3-d]pyrimidinone derivative

Thienopyrazole Analogs

The synthesis of thienopyrazole analogs, specifically those with the thiophene (B33073) ring fused to the pyrazole core, from this compound would likely proceed through the intermediate 4-amino-N,1-diethyl-1H-pyrazole-5-carboxamide. A plausible approach for the construction of the thiophene ring is a modification of the Gewald reaction. The Gewald reaction is a multicomponent reaction that is widely used for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base.

In a hypothetical scenario for the synthesis of a thieno[3,2-d]pyrazole system from the 4-aminopyrazole intermediate, the 4-amino group and the adjacent C5-carboxamide could potentially react with a sulfur source and a suitable dicarbonyl equivalent or a compound with an active methylene group. For instance, the 4-amino group could react with elemental sulfur and a compound containing an activated methylene group, leading to the formation of the thiophene ring fused to the pyrazole.

A potential reaction pathway could involve the reaction of the 4-aminopyrazole derivative with a reagent like ethyl cyanoacetate (B8463686) and elemental sulfur in the presence of a base such as morpholine (B109124) or triethylamine. This could lead to the formation of an amino-substituted thienopyrazole, which could be further functionalized.

Table 1: Potential Reagents for Thienopyrazole Synthesis from 4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide

Reagent ClassSpecific ExamplesPotential Product
Sulfur SourceElemental Sulfur (S₈)Thieno[3,2-d]pyrazole core
Active Methylene CompoundEthyl Cyanoacetate, MalononitrileSubstituted thienopyrazole
Base CatalystMorpholine, Triethylamine, PiperidineFacilitates condensation

Other Condensed Ring Systems (e.g., pyrazolo[3,4-f]indazoles)

The synthesis of other condensed ring systems, such as pyrazolo[3,4-f]indazoles, from this compound would also likely proceed via the 4-aminopyrazole intermediate. The formation of a fused indazole ring onto the pyrazole core requires the introduction of two additional nitrogen atoms and the formation of a second five-membered ring.

A common strategy for the synthesis of fused pyrazole systems involves the cyclocondensation of aminopyrazole derivatives with various bifunctional reagents. For the construction of a pyrazolo[3,4-f]indazole system, a plausible route would involve the diazotization of the 4-amino group of the intermediate, followed by an intramolecular cyclization. This approach is a standard method for the formation of the indazole ring system.

Alternatively, the 4-aminopyrazole could undergo a condensation reaction with a suitable hydrazine (B178648) derivative. For instance, reaction with a substituted hydrazine could lead to the formation of a hydrazone intermediate, which could then cyclize to form the fused indazole ring. The specific reaction conditions and the nature of the substituents would influence the regioselectivity of the cyclization.

While the direct synthesis of pyrazolo[3,4-f]indazoles from this compound has not been explicitly described, the synthesis of related pyrazolo-fused systems from aminopyrazole precursors is a known methodology. For example, the synthesis of pyrazolo[3,4-b]pyridines can be achieved through the cyclization of 5-functionalized 4-aminopyrazoles. This general principle supports the feasibility of synthesizing pyrazolo[3,4-f]indazoles from the corresponding 4-aminopyrazole derivative of the title compound.

Table 2: Potential Synthetic Strategies for Pyrazolo[3,4-f]indazole Synthesis

StrategyKey ReagentsIntermediate
Diazotization and CyclizationSodium Nitrite, AcidDiazonium Salt
Condensation with HydrazinesSubstituted HydrazinesHydrazone
CyclocondensationBifunctional ReagentsOpen-chain intermediate

It is important to note that the specific reaction conditions, such as the choice of solvent, temperature, and catalyst, would need to be optimized to achieve the desired condensed ring systems in good yields and with high regioselectivity. The reactivity of the this compound and its amino derivative will be influenced by the electronic effects of the substituents on the pyrazole ring.

Structural Elucidation and Advanced Theoretical Investigations

Comprehensive Spectroscopic Characterization

Spectroscopic analysis is fundamental to elucidating the precise structure of a molecule. However, specific spectral data for N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide are not available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No experimental ¹H NMR or ¹³C NMR data for this compound has been found in scientific literature. This information is critical for mapping the proton and carbon framework of the molecule. Typically, ¹H NMR would reveal the chemical environment of hydrogen atoms, showing characteristic signals for the two ethyl groups and the pyrazole (B372694) ring proton. Similarly, ¹³C NMR would identify each unique carbon atom in the structure. Without this data, a definitive assignment of the molecular connectivity cannot be confirmed.

Infrared (IR) and Raman Spectroscopy

Specific Infrared (IR) and Raman spectra for this compound are not publicly documented. These analytical techniques are essential for identifying the functional groups within a molecule by measuring its vibrational modes. For this compound, IR and Raman spectroscopy would be expected to show characteristic absorption bands for the C=O stretch of the amide, the N-H stretch of the secondary amide, C-H stretches of the ethyl groups, and the asymmetric and symmetric stretches of the nitro group (NO₂).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

While the molecular formula (C₉H₁₃N₅O₃) and molecular weight (239.23 g/mol ) can be calculated, specific experimental mass spectrometry or high-resolution mass spectrometry data for this compound is not available. MS data would confirm the molecular weight, and HRMS would provide a highly accurate mass measurement to further validate the elemental composition. Fragmentation patterns observed in the mass spectrum would offer additional structural insights.

Elemental Analysis

There is no published elemental analysis data for this compound. This technique is used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound, which are then compared to theoretical values to confirm the purity and empirical formula of a synthesized compound.

X-ray Crystallography and Solid-State Structural Analysis

A search of crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. Such an analysis would provide definitive information on the compound's solid-state structure, including bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of its three-dimensional geometry.

Computational Chemistry and Molecular Modeling

While computational studies are frequently performed on pyrazole derivatives to investigate their electronic structure, reactivity, and potential biological interactions, no specific molecular modeling or computational chemistry studies focused on this compound have been identified in the literature. These theoretical investigations would complement experimental data by providing insights into the molecule's conformational preferences, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like this compound, DFT calculations can predict its geometry, orbital energies, and reactivity. Such calculations on similar pyrazole derivatives have been used to determine molecular geometry, vibrational frequencies, and electronic properties. uni-muenchen.deoaepublish.com

Key insights from DFT would include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. uni-muenchen.de A large gap suggests high stability and low reactivity. For pyrazole systems, these frontier orbitals are typically distributed across the π-conjugated system of the pyrazole ring and its substituents. The electron-withdrawing nitro group (-NO2) is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. biorxiv.orgmdpi.com The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the most negative potential (red) is expected to be localized on the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxamide group. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the regions around the hydrogen atoms, particularly the N-H proton if present in a tautomeric form, and the pyrazole ring protons, would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. biorxiv.org

Natural Bond Orbital (NBO) Analysis for Understanding Stability and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. mdpi.comarxiv.org This analysis is instrumental in understanding molecular stability arising from hyperconjugation and intermolecular interactions.

Conformational Analysis and Tautomerism Studies

Unsubstituted or N1-substituted pyrazoles can exhibit annular tautomerism, where a proton can migrate between the two nitrogen atoms of the ring. In the case of this compound, the N1 position is substituted with an ethyl group, which typically prevents the common 1H/2H tautomerism seen in N-unsubstituted pyrazoles. However, theoretical studies on related 3(5)-substituted 1H-pyrazoles show that the relative stability of tautomers depends on the nature of the substituents and the solvent environment. Intramolecular hydrogen bonding can also play a significant role in stabilizing one tautomer over another.

The carboxamide group itself can exhibit tautomerism, specifically amide-imidic acid tautomerism, through the migration of a proton from the nitrogen to the carbonyl oxygen.

Amide Form: -C(=O)-NH- Imidic Acid Form: -C(OH)=N-

While the amide form is generally much more stable and predominant, the possibility of the imidic acid tautomer can be explored computationally. Factors such as solvent polarity and the potential for intramolecular hydrogen bonding with adjacent groups (like the pyrazole nitrogen) could influence the relative energy of this less common tautomer. Conformational analysis of the carboxamide side-chain is also important, as rotation around the C-C and C-N bonds can lead to different conformers with varying stabilities.

Prediction of Molecular Descriptors (e.g., Predicted Collision Cross Section)

Molecular descriptors are numerical values that encode chemical information and are used to predict various physicochemical properties and biological activities of molecules in Quantitative Structure-Activity Relationship (QSAR) studies. These descriptors can be calculated from the molecular structure and fall into various categories, including constitutional, topological, and quantum-chemical descriptors.

For this compound, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors/acceptors can be readily calculated. More advanced descriptors, like the Predicted Collision Cross Section (CCS), can be estimated using machine learning models. The CCS is a measure of the ion's size and shape in the gas phase, which is relevant for analytical techniques like ion mobility-mass spectrometry. The prediction of these descriptors is crucial for initial assessments of a compound's potential pharmacokinetic properties.

Quantitative Structure-Property Relationships (QSPR) Derived from Computational Data

Quantitative Structure-Property Relationship (QSPR) studies represent a sophisticated computational approach to correlate the structural or physicochemical properties of a compound with its macroscopic properties, such as boiling point, solubility, or a specific biological activity. These models are built upon the principle that the structure of a molecule, as defined by a set of numerical descriptors, dictates its behavior. For novel compounds like this compound, where extensive experimental data may be limited, QSPR offers a predictive framework to estimate its characteristics.

The foundation of a QSPR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. These descriptors can be categorized into several classes, including constitutional (e.g., molecular weight), topological (describing atomic connectivity), geometric (related to the 3D structure), and quantum-chemical (derived from the electronic structure). By employing specialized software, a vast array of these descriptors can be generated for a given molecule. Subsequently, statistical methods are used to build a mathematical model that links a selection of these descriptors to a specific property of interest.

While specific QSPR models for this compound are not extensively documented in publicly available literature, it is possible to outline the theoretical basis and the types of computational data that would be integral to such an investigation. The development of a QSPR model for this compound would involve the computational generation of a wide range of molecular descriptors. These descriptors would then form the basis for predicting its physicochemical properties and potential biological interactions.

Below is an interactive data table showcasing a selection of key molecular descriptors that would be calculated for this compound in a typical QSPR study. The values for these descriptors would be generated using computational chemistry software.

Interactive Data Table of Calculated Molecular Descriptors for QSPR Studies

Descriptor ClassDescriptor NameDescription
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
Number of Heavy AtomsThe total count of non-hydrogen atoms.
Number of RingsThe count of cyclic structures within the molecule.
Topological Wiener IndexA distance-based topological index that reflects the branching of the molecular skeleton.
Balaban J IndexA topological index that measures the degree of branching and cyclicity.
Kier & Hall Connectivity IndicesIndices that describe the connectivity of atoms within the molecule, reflecting its size and shape.
Geometric Molar RefractivityA measure of the total polarizability of a mole of a substance.
Polar Surface Area (PSA)The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties.
Electronic Dipole MomentA measure of the overall polarity of the molecule.
LogP (Octanol-Water Partition Coefficient)A measure of the lipophilicity of the compound, indicating its distribution between a lipid and an aqueous phase.
Number of Hydrogen Bond DonorsThe number of hydrogen atoms attached to electronegative atoms (N, O).
Number of Hydrogen Bond AcceptorsThe number of electronegative atoms (N, O) with lone pairs.

In a hypothetical QSPR study for this compound, these descriptors would be used to construct predictive models. For instance, LogP and Polar Surface Area are critical predictors of a compound's absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. Similarly, electronic descriptors like the dipole moment and the presence of hydrogen bond donors and acceptors can provide insights into how the molecule might interact with biological targets. The development of such QSPR models is a pivotal step in modern drug discovery and materials science, enabling the rapid screening of virtual compounds and the prioritization of candidates for synthesis and experimental testing.

Chemical Applications and Advanced Materials Research

N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide as a Versatile Chemical Synthon

This compound belongs to the pyrazole (B372694) carboxamide class, a group of heterocyclic compounds that serve as crucial synthons, or building blocks, in organic synthesis. The core pyrazole structure is valued for its stability and the ease with which it can be modified. nih.gov The synthesis of pyrazole carboxamide derivatives often begins with foundational structures like pyrazole carboxylic acid, which is then converted to a pyrazole carbonyl chloride. mdpi.com This reactive intermediate can then be combined with various amines to produce a diverse array of pyrazole carboxamide compounds. mdpi.com

The functional groups on this compound—the diethylamide group, the nitro group at the 4-position, and the N-ethyl group—offer multiple sites for chemical modification. This structural versatility allows chemists to systematically alter the molecule to achieve desired properties, whether for developing new pharmaceuticals, agrochemicals, or materials. mdpi.com For example, the nitro group can be reduced to an amino group, which can then undergo further reactions to build more complex molecules. researchgate.net The amide linkage can also be a site for various chemical transformations. This adaptability makes the pyrazole carboxamide scaffold a privileged framework in medicinal and agricultural chemistry. mdpi.commdpi.com

Contributions to the Field of Energetic Materials

The nitrated pyrazole backbone, a key feature of this compound, is of significant interest in the field of energetic materials. nih.gov These compounds are explored for their potential use in explosives, propellants, and pyrotechnics. mdpi.com

Nitrated pyrazole compounds are recognized as promising High Energy Density Materials (HEDMs) due to a combination of favorable characteristics. mdpi.com The pyrazole ring itself is a nitrogen-rich heterocycle, which contributes to a high positive heat of formation. nih.gov The energy of such compounds is released from this high heat of formation rather than solely from the oxidation of a carbon backbone, as is the case with traditional explosives. nih.gov

The introduction of nitro (-NO2) groups onto the pyrazole ring significantly enhances its energetic properties. These groups increase the compound's density and improve its oxygen balance, which are critical factors for achieving high detonation performance, including velocity and pressure. nih.gov Research has shown that polynitro pyrazoles can exhibit detonation velocities and pressures superior to those of conventional explosives like RDX (1,3,5-trinitro-1,3,5-triazine). acs.org The inherent stability of the aromatic pyrazole ring also contributes to the tailored thermal stability of these energetic materials. nih.govmdpi.com

CompoundDensity (g·cm⁻³)Detonation Velocity (m·s⁻¹)Detonation Pressure (GPa)Thermal Stability (°C)
Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole1.88893135.9218
Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole2.15796529.3202
RDX (Reference)1.82879534.9210
mdpi.comacs.org

A primary goal in modern energetic materials research is to develop compounds that are not only powerful but also insensitive to accidental stimuli like impact, shock, and friction. nih.gov Nitrated pyrazoles are central to this effort due to their inherent thermal stability. mdpi.com The design of insensitive high-energy materials often involves creating a molecule with a careful balance of energetic groups and stabilizing features. nih.gov

Key design principles include maximizing intermolecular interactions such as hydrogen bonding and π-π stacking within the crystal lattice. rsc.org These forces help to stabilize the material and reduce its sensitivity. Fusing pyrazole rings with other nitrogen-containing heterocycles, like triazoles, is another strategy to create polycyclic systems with extensive hydrogen bonding networks, leading to compounds with exceptionally high thermal stability and low mechanical sensitivity. nih.gov The strategic placement of functional groups is also crucial; for instance, isomeric pyrazole compounds with the same number of nitro groups can exhibit vastly different sensitivities and thermal stabilities based on the precise arrangement of these groups on the ring. nih.gov This allows for the fine-tuning of a compound's properties to achieve a desired balance of energy and insensitivity. rsc.org

Role in Agrochemical Chemistry

The pyrazole carboxamide structure is a cornerstone in the agrochemical industry, with numerous commercial products developed based on this chemical class. mdpi.com

Pyrazole carboxamides are widely recognized for their broad-spectrum biological activities, including insecticidal, fungicidal, herbicidal, and acaricidal properties. mdpi.com Many commercial fungicides, such as penthiopyrad, bixafen, and fluxapyroxad, are pyrazole carboxamide derivatives. mdpi.comnih.gov These compounds often function as succinate (B1194679) dehydrogenase inhibitors (SDHIs). By inhibiting this crucial enzyme in the mitochondrial respiratory chain, they effectively disrupt the energy supply of the target fungi, leading to their death. nih.govresearchgate.net

In addition to their fungicidal properties, pyrazole carboxamides have been developed as potent insecticides. nih.govbohrium.com Research based on commercial insecticides like tebufenpyrad (B1682729) and tolfenpyrad (B1681338) has led to the synthesis of new derivatives with high efficacy against various insect pests. researchgate.net These compounds can target a range of pests, from Lepidoptera (moths and butterflies) to those with piercing-sucking mouthparts, like aphids. nih.gov

The performance of pyrazole carboxamide-based agrochemicals is highly dependent on their molecular structure. nih.gov Researchers systematically modify different parts of the molecule to optimize its biological activity and selectivity.

Key areas for structural modification include:

The Pyrazole Ring: Even minor changes to substituents on the pyrazole ring can lead to significant alterations in biological activity. For example, the presence or absence of a halogen, such as chlorine, at the 4-position of the ring can dramatically change the compound's properties and its effectiveness against different pests. researchgate.net The position of the carboxamide group itself (e.g., pyrazole-4-carboxamide vs. pyrazole-5-carboxamide) can influence whether the compound has stronger fungicidal or insecticidal activity, highlighting the role of the pyrazole core in determining biological selectivity. nih.govbohrium.com

The Amide Group: Modifications to the amine portion of the carboxamide are a common strategy. Introducing different aryl or alkyl groups can affect how the molecule binds to its target protein, thereby influencing its potency. researchgate.net

These structural-activity relationship (SAR) studies are fundamental to the design of new and improved fungicides and insecticides, allowing for the creation of compounds with tailored performance profiles. nih.govresearchgate.net

Application in Fine Chemicals and Photosensitive Materials

There is a notable lack of specific research detailing the application of this compound in the fields of fine chemicals and photosensitive materials. Generally, nitropyrazole derivatives can serve as intermediates in the synthesis of more complex molecules due to the versatile reactivity of the nitro group, which can be reduced to an amino group and further functionalized. Pyrazole-based compounds have also been investigated for their photochromic properties, but no studies have been identified that specifically investigate this compound for these applications.

Advancements in Synthetic Methodologies and Reagent Design

Detailed synthetic methodologies specifically for this compound are not described in the available literature. The synthesis of analogous pyrazole-5-carboxamides typically involves a multi-step process. A general, hypothetical synthetic route could be envisioned based on established pyrazole chemistry, which would likely involve the following key steps:

Formation of the Pyrazole Ring: This is often achieved through the condensation of a 1,3-dicarbonyl compound or a derivative with a hydrazine (B178648). For a 1-ethylpyrazole, ethylhydrazine (B1196685) would be the appropriate reagent.

Nitration: Introduction of the nitro group at the 4-position of the pyrazole ring is a common electrophilic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid.

Carboxamide Formation: The carboxamide group at the 5-position can be introduced in several ways. One common method is the hydrolysis of a corresponding ester or nitrile to a carboxylic acid, followed by amidation with diethylamine (B46881) using a suitable coupling agent.

However, without specific literature, the optimal reagents, reaction conditions, and yields for the synthesis of this compound remain speculative. There are no research findings available that discuss advanced synthetic methodologies or novel reagent design specifically for this compound.

Q & A

Q. What synthetic methodologies are commonly employed for N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide?

The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines under acidic or basic conditions. For example, pyrazole ring formation can be achieved via cyclization of β-ketoesters with hydrazine derivatives, followed by nitration and carboxamide functionalization . Key steps include:

  • Cyclocondensation : Ethyl acetoacetate reacts with diethylamine-substituted hydrazine to form the pyrazole core.
  • Nitration : Introduction of the nitro group at the 4-position using nitric acid/sulfuric acid mixtures.
  • Carboxamide formation : Hydrolysis of ester groups followed by coupling with amines using reagents like thionyl chloride (SOCl₂) for acid chloride intermediates . Critical parameters : Solvent choice (e.g., ethanol, dichloromethane), temperature control (0–80°C), and catalyst selection (e.g., triethylamine for amidation) significantly impact yields .

Q. How can structural elucidation of this compound be performed?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions. The nitro group deshields adjacent protons (δ 8.5–9.0 ppm), while carboxamide protons appear as broad singlets (δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolves dihedral angles between the pyrazole ring and substituents (e.g., nitro and carboxamide groups), confirming steric and electronic effects .
  • IR spectroscopy : Nitro groups show strong absorptions at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data between computational models and experimental assays for pyrazole carboxamides?

Discrepancies often arise from oversimplified force fields in docking studies or unaccounted solvent effects. Methodological solutions include:

  • Validation with mutational studies : Compare docking predictions (e.g., binding to human DHFR) with site-directed mutagenesis results to refine computational models .
  • Solvent correction : Apply Poisson-Boltzmann/surface area (MM/PBSA) calculations to docking scores to account for aqueous environments .
  • Cross-technique analysis : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to experimentally validate binding affinities predicted computationally .

Q. How does the nitro group influence the electronic and steric properties of this compound?

The nitro group is a strong electron-withdrawing moiety that:

  • Reduces electron density on the pyrazole ring, enhancing reactivity toward nucleophilic attack (e.g., in amidation reactions) .
  • Induces steric hindrance : Crystallographic data show dihedral angles of ~40–90° between the nitro group and adjacent substituents, affecting molecular packing and solubility . Computational insights : Density functional theory (DFT) calculations reveal increased dipole moments (e.g., 5.2–6.8 Debye) due to nitro-group polarization, impacting interactions with biological targets .

Q. What experimental designs optimize the yield of this compound during scale-up?

Key factors include:

  • Reagent stoichiometry : Excess diethylamine (1.5 eq.) improves carboxamide formation efficiency .
  • Temperature control : Nitration at 0–5°C minimizes byproducts like dinitro derivatives .
  • Purification protocols : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol/water mixtures enhances purity (>95%) . Example optimization table :
ParameterOptimal ConditionYield Improvement
Nitration temperature0–5°C+25%
Solvent for amidationDCM + Et₃N+15%
Purification methodColumn chromatography+30%

Data Contradiction Analysis

Q. How to resolve conflicting spectral data (e.g., NMR vs. IR) for nitro-substituted pyrazoles?

Contradictions may arise from tautomerism or solvent effects:

  • Tautomeric equilibria : Pyrazole rings exhibit keto-enol tautomerism, altering NMR peak splitting. Use deuterated DMSO to stabilize the keto form for consistent readings .
  • Solvent polarity : IR spectra in KBr pellets may show shifted nitro stretches compared to solution-phase FTIR. Cross-reference with solid-state NMR or X-ray data .

Methodological Tables

Q. Table 1: Expected ¹H NMR Chemical Shifts for This compound

Proton Positionδ (ppm)Multiplicity
Pyrazole H-38.7Singlet
Carboxamide NH7.2Broad
Diethyl CH₂1.2–1.4Quartet
Diethyl CH₃0.9–1.1Triplet

Source : Derived from analogous pyrazole derivatives .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Dihedral angle (Nitro vs. Pyrazole)89.2°
Hydrogen bondsN–H···N, C–H···O
Space groupP21/n

Source : Adapted from structurally similar compounds .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.